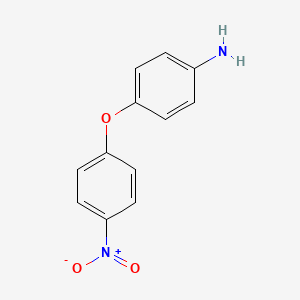

4-(4-Nitrophenoxy)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74273. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-nitrophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAOLTVUTGZJST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62970-92-7 (hydrochloride) | |

| Record name | 4-Amino-4'-nitrodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006149333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70210452 | |

| Record name | 4-Amino-4'-nitrodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6149-33-3 | |

| Record name | 4-(4-Nitrophenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6149-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-4'-nitrodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006149333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6149-33-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-4'-nitrodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-nitrophenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-4'-NITRODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MM61IM2B5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Nitrophenoxy)aniline (CAS Number: 6149-33-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Nitrophenoxy)aniline, with the CAS number 6149-33-3, is an aromatic ether and a derivative of aniline. Its chemical structure, featuring a nitro group, imparts specific reactivity and potential for diverse applications. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and potential biological activities of this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development. While direct and extensive biological data on this specific molecule is limited, this guide also explores the activities of structurally related compounds to highlight its potential as a scaffold in the design of novel therapeutic agents.

Physicochemical Properties

This compound is a yellow crystalline solid.[1] It is commonly used as a starting material in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1] The presence of both an amino group and a nitro group on the diphenyl ether scaffold makes it a versatile intermediate.[1] It is sparingly soluble in water but soluble in acetone.[1]

Table 1: Physicochemical Data of this compound

| Property | Value | Source(s) |

| CAS Number | 6149-33-3 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₀N₂O₃ | [2][3][4] |

| Molecular Weight | 230.22 g/mol | [2][3] |

| Appearance | Yellow to Orange to Brown to Dark red solid | [1] |

| Melting Point | 132 °C | [3] |

| Boiling Point (Predicted) | 387.4 ± 22.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.322 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 4.24 ± 0.10 | [1] |

| Solubility | Soluble in Acetone; Sparingly soluble in water | [1][3] |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere | [1][3] |

Synthesis and Purification

The synthesis of this compound is commonly achieved through an Ullmann condensation reaction. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol or, in this case, an aniline derivative with an aryl halide.[5]

Experimental Protocol: Ullmann Condensation for the Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Ullmann condensation for the formation of diaryl ethers and amines.

Reagents and Materials:

-

4-Aminophenol

-

1-Chloro-4-nitrobenzene

-

Potassium carbonate (K₂CO₃) or Caesium carbonate (Cs₂CO₃)[2]

-

Copper(I) iodide (CuI) or Copper dichloride (CuCl₂)[2]

-

1,2-Bis(diphenylphosphino)ethane (dppe) (as a ligand, optional but recommended)[2]

-

N,N-Dimethylformamide (DMF) as solvent[2]

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for elution)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-aminophenol (1.0 equivalent), 1-chloro-4-nitrobenzene (1.1 equivalents), potassium carbonate or caesium carbonate (2.0 equivalents), and a catalytic amount of copper(I) iodide or copper dichloride (e.g., 10 mol%). If using a ligand, add 1,2-bis(diphenylphosphino)ethane (10-20 mol%).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.

-

Reaction Conditions: Heat the reaction mixture to a temperature of approximately 45°C.[2] Stir the mixture vigorously for 15 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).[2]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with ethyl acetate.

-

Extraction and Washing: Separate the organic layer and wash it sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol

The crude this compound can be purified by either recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or an ethanol/water mixture.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[6]

Column Chromatography:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane.[7]

-

Collect the fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[6][7]

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). HPLC can be used to determine the purity of the final product.[8]

Predicted Spectral Data:

-

¹H NMR (DMSO-d₆): The predicted ¹H NMR spectrum would show signals for the aromatic protons. The protons on the aniline ring would appear as two doublets in the upfield region (around 6.7-7.3 ppm), while the protons on the nitrophenyl ring would appear as two doublets in the downfield region (around 7.0-8.2 ppm) due to the electron-withdrawing effect of the nitro group. The amine protons would likely appear as a broad singlet.

-

¹³C NMR (DMSO-d₆): The predicted ¹³C NMR spectrum would show 12 distinct signals for the carbon atoms. The carbons attached to the nitro group and the ether oxygen would be significantly deshielded and appear at higher chemical shifts. The carbons on the aniline ring would be more shielded compared to those on the nitrophenyl ring.

-

IR (KBr): The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-N stretching, C-O-C stretching of the ether linkage (around 1240 cm⁻¹), and the symmetric and asymmetric stretching of the nitro group (around 1520 and 1340 cm⁻¹, respectively).

-

Mass Spectrometry (EI): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 230, corresponding to the molecular weight of the compound.

Potential Biological Activities

While specific biological studies on this compound are not extensively reported in the available literature, the structural motifs present in this molecule are found in compounds with significant biological activities, particularly anticancer and antimicrobial effects.[1] The data presented below for related compounds can guide future research into the therapeutic potential of this compound.

Anticancer Activity

Derivatives of nitrophenyl and aniline moieties have demonstrated notable cytotoxic effects against various cancer cell lines. For instance, a series of N-(4′-nitrophenyl)-l-prolinamides, which share the 4-nitrophenyl group, have been synthesized and evaluated for their anticancer activity.

Table 2: In Vitro Anticancer Activity of N-(4′-nitrophenyl)-l-prolinamide Derivatives

| Compound ID | Cancer Cell Line | Concentration (µM) | % Cell Inhibition | Reference |

| 4a | A549 (Lung) | 100 | 95.41 ± 0.67 | [9] |

| 4a | HCT-116 (Colon) | 100 | 93.33 ± 1.36 | [9] |

| 4u | A549 (Lung) | 100 | 83.36 ± 1.70 | [9] |

| 4u | HCT-116 (Colon) | 100 | 81.29 ± 2.32 | [9] |

These findings suggest that the 4-nitrophenyl moiety can be a key pharmacophore in the design of novel anticancer agents.[9] The mechanism of action for such compounds often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents. The nitro group can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamino derivatives, which can damage cellular macromolecules, including DNA. While specific data for this compound is not available, various nitropyrrole and nitrothiophene compounds have been studied for their antibacterial activity.[10] This suggests that this compound could be investigated for its potential antimicrobial properties.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound via the Ullmann condensation.

Caption: General workflow for the synthesis of this compound.

Potential Signaling Pathway in Cancer

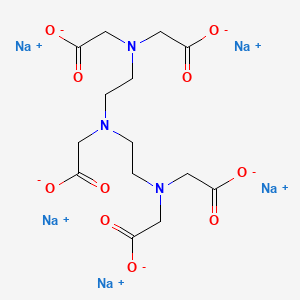

Disclaimer: The following diagram represents a potential signaling pathway that could be modulated by nitroaromatic compounds with anticancer activity. This has not been experimentally validated for this compound and is presented for illustrative purposes based on the known mechanisms of similar compounds.

Many anticancer agents exert their effects by modulating key signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and is a common target for therapeutic intervention.

References

- 1. Page loading... [guidechem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound CAS#: 6149-33-3 [m.chemicalbook.com]

- 4. This compound | 6149-33-3 [chemicalbook.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-Nitrophenoxy)aniline

IUPAC Name: 4-(4-Nitrophenoxy)aniline

Synonyms: 4-Amino-4'-nitrodiphenyl ether, p-(p-Nitrophenoxy)aniline

CAS Number: 6149-33-3

Molecular Formula: C₁₂H₁₀N₂O₃

Molecular Weight: 230.22 g/mol

Abstract

This compound is a diaryl ether that serves as a crucial intermediate in the synthesis of various organic compounds, including dyes and pharmacologically active molecules.[1][2][3] Its structure, featuring a nitro group on one phenyl ring and an amino group on the other, makes it a versatile scaffold for chemical modification. While research on the specific biological activities of the parent compound is limited, its structural motifs are present in numerous derivatives that have demonstrated significant potential as antimicrobial and anticancer agents.[1] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known biological context of this compound, with a focus on its relevance to drug development professionals.

Physicochemical Properties

This compound is typically an orange to brown crystalline solid at room temperature.[1] It is sparingly soluble in water but shows good solubility in organic solvents like acetone. Key quantitative properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 6149-33-3 | [2] |

| Molecular Formula | C₁₂H₁₀N₂O₃ | [2][3] |

| Molecular Weight | 230.22 g/mol | [2][3][4] |

| Appearance | Orange to Brown to Dark red powder/crystal | [1] |

| Melting Point | 132 °C | [2] |

| Boiling Point (Predicted) | 387.4 ± 22.0 °C | [2] |

| Density (Predicted) | 1.322 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.24 ± 0.10 | [1] |

| Solubility | Soluble in Acetone; Sparingly soluble in water | [1][2] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction, such as the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol or an amine. A representative protocol for the synthesis from 4-aminophenol and 1-chloro-4-nitrobenzene is detailed below.

Experimental Protocol: Synthesis via Ullmann Condensation

Objective: To synthesize this compound from 4-aminophenol and 1-chloro-4-nitrobenzene.

Materials:

-

4-Aminophenol (1.0 eq)

-

1-Chloro-4-nitrobenzene (1.1 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Copper(I) Iodide (CuI, 0.1 eq)

-

Pyridine (solvent)

-

Dimethylformamide (DMF, solvent)

-

Ethyl acetate

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add 4-aminophenol (1.0 eq), 1-chloro-4-nitrobenzene (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add a mixture of DMF and pyridine as the solvent under a nitrogen atmosphere.

-

Reaction Conditions: Heat the reaction mixture to 120-140°C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the mixture to remove inorganic salts and dilute the filtrate with water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield pure this compound.

The overall synthetic workflow is depicted in the diagram below.

Biological Activity and Applications in Drug Development

While specific quantitative data on the biological activity of this compound is not extensively reported in public literature, the molecule is recognized as a key precursor for compounds with significant pharmacological properties.[1] Its derivatives, particularly those based on the 4-anilinoquinazoline scaffold, are well-known as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[5][6][7]

3.1. Anticancer Potential (via Derivatives)

The 4-anilino moiety is a critical pharmacophore in a class of tyrosine kinase inhibitors (TKIs). Drugs like Gefitinib and Erlotinib feature a substituted anilinoquinazoline core. The aniline portion of these drugs, which is structurally related to this compound, binds into the ATP-binding pocket of the EGFR kinase domain, inhibiting its activity and downstream signaling pathways that promote cell proliferation.

| Derivative Class | Target | Representative IC₅₀ Values | Cell Lines |

| 4-Anilinoquinazolines | EGFR Kinase | ~20 nM - 10 µM | A431, KB, A549, HT-29 |

| Nitroimidazole-Anilinoquinazolines | EGFR Kinase | 0.12 µM (enzymatic assay) | A549, HT-29 |

| Anilinoquinolinylchalcones | Antiproliferative | 1.59 µM (hypoxia, A549) | MDA-MB-231, Huh-7 |

Note: The IC₅₀ values listed are for various derivatives and not for the parent compound this compound. Data is sourced from studies on related compounds.[8][9]

3.2. Antimicrobial Potential

Signaling Pathways in Cancer

Given the established role of its derivatives, the EGFR signaling pathway is a primary area of interest. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its tyrosine residues. This initiates a cascade of intracellular signaling through pathways such as RAS/MAPK and PI3K/AKT, ultimately leading to cell proliferation, survival, and migration. Anilinoquinazoline-based inhibitors competitively block the ATP binding site, preventing this phosphorylation and shutting down the signaling cascade.

Conclusion

This compound is a compound of significant interest due to its role as a versatile chemical building block. While direct biological data on the parent compound is sparse, its structural framework is integral to the design of potent EGFR inhibitors used in cancer therapy. Future research could focus on the direct evaluation of this compound and its simpler derivatives to explore their potential as standalone therapeutic agents and to further elucidate the structure-activity relationships within this chemical class. Its established synthetic routes and reactive functional groups make it an accessible and valuable scaffold for medicinal chemistry and drug discovery programs.

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS#: 6149-33-3 [m.chemicalbook.com]

- 3. This compound | 6149-33-3 [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 6. Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as EGFR inhibitors exerting cytotoxicities both under normoxia and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-Nitrophenoxy)aniline: Molecular Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Nitrophenoxy)aniline, a key intermediate in organic synthesis with potential applications in materials science and pharmacology. This document details its fundamental molecular characteristics, provides a step-by-step experimental protocol for its synthesis, outlines analytical methodologies for its characterization, and explores its potential, though not yet fully elucidated, role in biological signaling pathways.

Core Molecular and Physical Data

This compound, also known as 4-amino-4'-nitrodiphenyl ether, is an aromatic ether amine. Its core physicochemical properties are summarized in the table below for easy reference.

| Property | Value |

| Chemical Formula | C₁₂H₁₀N₂O₃[1][2][3][4][5] |

| Molecular Weight | 230.22 g/mol [1][2][3][5] |

| CAS Number | 6149-33-3[1][2][3] |

| Appearance | Yellow crystalline solid[1] |

| Melting Point | 132-135 °C |

| Solubility | Soluble in acetone[1] |

| IUPAC Name | This compound |

Experimental Protocols

Synthesis of this compound via Ullmann Condensation

The synthesis of this compound can be achieved through a copper-catalyzed Ullmann condensation reaction. This method facilitates the formation of a diaryl ether linkage. A representative protocol is detailed below.

Reaction Principle: The Ullmann condensation for diaryl ether synthesis involves the copper-catalyzed reaction between an aryl halide and a phenol. In this specific synthesis, a derivative of 4-aminophenol is coupled with an activated nitro-substituted aryl halide.

Materials:

-

p-Fluoronitrobenzene

-

Pinacol borane ester of 4-aminophenol (or a similar protected 4-aminophenol)

-

Copper(II) chloride (CuCl₂)

-

Caesium carbonate (Cs₂CO₃)

-

1,2-bis(diphenylphosphino)ethane (dppe)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Silica gel (200-300 mesh)

-

Standard laboratory glassware (50 mL reaction flask, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

To a 50 mL reaction flask, add p-fluoronitrobenzene (7.06 mg, 0.05 mmol), the pinacol borane ester of 4-aminophenol (22.86 mg, 0.09 mmol), copper(II) chloride (0.68 mg, 0.005 mmol), 1,2-bis(diphenylphosphino)ethane, and caesium carbonate (6.52 mg, 0.02 mmol).

-

Add N,N-dimethylformamide (DMF) as the solvent.

-

Heat the reaction mixture to 45 °C and stir for 15 hours.

-

Upon completion, the resulting dark brown solution is dissolved in water and extracted with ethyl acetate.

-

The ethyl acetate layer is collected, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel (200-300 mesh) using a 1:1 mixture of methylene chloride and n-hexane as the eluent.

-

Removal of the solvent from the collected fractions will yield the purified 4-nitro-4'-aminodiphenyl ether.

This protocol can achieve a yield of approximately 84%.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

Analysis of this compound can be performed using reverse-phase high-performance liquid chromatography (RP-HPLC). The following method, adapted from the analysis of a structurally related compound, 4-nitro-N-(4-nitrophenyl)aniline, can serve as a starting point for method development.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., Newcrom R1)[2]

Mobile Phase:

-

Acetonitrile (MeCN)

-

Water

-

Phosphoric acid

For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[2]

Procedure:

-

Prepare a mobile phase consisting of a suitable gradient of acetonitrile and water with a small amount of phosphoric acid (e.g., 0.1%).

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Dissolve a sample of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Inject the sample onto the HPLC system.

-

Monitor the elution profile using a UV detector at a wavelength determined by the UV-Vis spectrum of the compound.

-

The retention time and peak purity can be used to identify and quantify the compound.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the synthesis workflow and a hypothetical signaling pathway relationship.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Hypothetical signaling pathways modulated by this compound derivatives.

Biological Activity and Signaling Pathways

While this compound serves as a valuable synthetic intermediate, its own biological activities are not extensively documented in publicly available literature. However, studies on structurally related nitrodiphenylamine derivatives suggest potential for biological effects.

Derivatives of 4-nitrodiphenylamine have shown promise for both antimicrobial and anticancer activities. The proposed mechanisms of action for the anticancer effects often involve the modulation of key cellular signaling pathways that are critical for the proliferation and survival of cancer cells. Specifically, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK/ERK (mitogen-activated protein kinase/extracellular signal-regulated kinase) pathways have been identified as potential targets for these classes of compounds.

It is important to note that direct experimental evidence of this compound modulating these pathways is currently lacking. Further research is required to elucidate the specific biological targets and mechanisms of action for this particular compound. The provided diagram of signaling pathways should be considered as a hypothetical model based on the activity of related molecules.

This technical guide provides a foundational understanding of this compound for researchers and professionals. The detailed protocols and compiled data are intended to facilitate further investigation into the synthesis, characterization, and potential applications of this compound.

References

- 1. 4-Nitro-N-(4-nitrophenyl)aniline | SIELC Technologies [sielc.com]

- 2. Separation of 4-Nitro-N-(4-nitrophenyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Ullmann Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Melting Point of 4-(4-Nitrophenoxy)aniline

This guide provides comprehensive technical information regarding the melting point of the organic compound 4-(4-Nitrophenoxy)aniline. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic chemistry. This document outlines the physical properties of the compound, a detailed experimental protocol for melting point determination, and visual diagrams illustrating key processes.

Compound Overview

This compound, with the CAS number 6149-33-3, is an aromatic ether and an aniline analogue. It serves as a valuable intermediate in the synthesis of various organic molecules. For instance, it is utilized in the preparation of N-[4-(4-aminophenoxy)phenyl]acetamide and 4-(4-amino-3-nitrophenoxy)-2-nitroaniline. Its chemical structure, featuring a nitro group and an aniline moiety, makes it a subject of interest for potential biological activities, including antimicrobial and anticancer properties.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Melting Point | 132 °C | [1][2][3] |

| 135 °C | [4] | |

| Molecular Formula | C₁₂H₁₀N₂O₃ | [1] |

| Molecular Weight | 230.22 g/mol | [1] |

| Appearance | Orange to Brown to Dark red powder/crystal | [3] |

| Boiling Point | 387.4 ± 22.0 °C (Predicted) | [1][3] |

| Density | 1.322 ± 0.06 g/cm³ (Predicted) | [1][3] |

| Solubility | Soluble in Acetone | [1][3] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [1][3] |

Experimental Protocol: Capillary Melting Point Determination

The melting point of this compound can be accurately determined using the capillary tube method. This standard laboratory technique involves heating a small, packed sample of the compound and observing the temperature range over which it transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (one end sealed)

-

Thermometer (calibrated)

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

-

Long glass tube or PVC pipe for packing

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as moisture can depress the melting point and broaden the range.[2][4]

-

If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.[5]

-

Jab the open end of a capillary tube into the powdered sample to collect a small amount of the compound.[2]

-

-

Sample Loading and Packing:

-

Invert the capillary tube and tap it gently on a hard surface to move the powder toward the sealed end.[2][4]

-

To ensure dense packing, drop the capillary tube (sealed end down) through a long, narrow tube (e.g., a piece of glass tubing or PVC pipe) several times.[2][4] The packed sample height should be approximately 2-3 mm.[2] An improperly packed sample may shrink upon heating, leading to inaccurate observations.[2]

-

-

Measurement:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.[2]

-

If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 4-5°C per minute to establish a rough value.[1]

-

For an accurate measurement, allow the apparatus to cool to at least 15-20°C below the approximate melting point.[1][2]

-

Begin heating at a slow, controlled rate of 1-2°C per minute as the temperature approaches the expected melting point.[1][2] A slow heating rate is crucial for an accurate reading.

-

-

Observation and Recording:

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).[1][4]

-

Continue to observe and record the temperature at which the last solid crystal disappears, and the sample becomes a clear liquid (complete melting).[1]

-

The recorded melting point should be expressed as a range from the onset to the complete melting temperature.[1]

-

-

Verification:

-

For reliable results, repeat the determination at least once with a fresh sample in a new capillary tube.[1] The results should be consistent.

-

Visualizations

The following diagrams illustrate the experimental workflow for melting point determination and the role of this compound as a synthetic intermediate.

Caption: Experimental workflow for capillary melting point determination.

Caption: Synthesis of N-[4-(4-Nitrophenoxy)phenyl]acetamide.

References

An In-depth Technical Guide on the Solubility of 4-(4-Nitrophenoxy)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-Nitrophenoxy)aniline, a compound of interest in various research and development applications, including as a synthetic intermediate for dyes and pharmaceuticals.[1] While precise quantitative solubility data is not extensively published, this document compiles available qualitative information and outlines the standardized experimental protocols necessary for its determination.

Solubility Profile of this compound

This compound is a solid at room temperature, appearing as an orange to brown or dark red powder or crystal.[1][2][3] Its molecular structure, featuring both a polar nitro group and an amino group, along with a large, nonpolar aromatic framework, results in a nuanced solubility profile across different organic solvents. The principle of "like dissolves like" is a key determinant of its solubility behavior.

Qualitative Solubility Data Summary

| Solvent | Chemical Class | Polarity | Qualitative Solubility | Reference |

| Acetone | Ketone | Polar aprotic | Soluble | [1][3][4][5][6] |

| Ethanol | Alcohol | Polar protic | Slightly soluble | [4] |

| Chloroform | Halogenated hydrocarbon | Nonpolar | Moderately soluble | [4] |

| Water | - | Highly polar | Insoluble/Sparingly soluble | [1][4] |

The general trend indicates that this compound exhibits solubility in polar aprotic solvents like acetone. Its solubility is limited in polar protic solvents such as ethanol and water, while it shows moderate solubility in nonpolar solvents like chloroform.[4]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methodologies are employed. The following protocols describe common laboratory techniques for determining the solubility of a solid organic compound like this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Solvent Evaporation: A precisely measured volume of the clear, saturated solution is transferred to a pre-weighed container.

-

Mass Determination: The solvent is carefully evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is obtained.

-

Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used.

Spectroscopic Method (UV-Vis)

For compounds with a chromophore, such as this compound, UV-Vis spectroscopy can be a rapid and accurate method for determining solubility.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound of known concentrations in the solvent of interest are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to construct a calibration curve (absorbance vs. concentration).

-

Saturation and Equilibration: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Dilution: A small, accurately measured volume of the clear, saturated solution is withdrawn and diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at λmax.

-

Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.

-

Solubility Calculation: The concentration of the original saturated solution is calculated by taking the dilution factor into account.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

This guide serves as a foundational resource for professionals working with this compound. While qualitative data provides initial guidance, the outlined experimental protocols are essential for obtaining the precise quantitative data necessary for robust scientific and developmental work.

References

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(4-Nitrophenoxy)aniline

Introduction

4-(4-Nitrophenoxy)aniline, a key intermediate in the synthesis of various dyes, pharmaceuticals, and other functional organic materials, possesses a unique electronic structure arising from the interplay between the electron-donating amino group and the electron-withdrawing nitro group, bridged by a flexible ether linkage.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this molecule. This in-depth guide provides a detailed analysis of the ¹H and ¹³C NMR spectroscopic data of this compound, offering insights into the causal relationships between its molecular structure and its spectral features. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for routine and advanced molecular characterization.

Molecular Structure and NMR Prediction

The molecular structure of this compound is presented below. The molecule's asymmetry and the presence of distinct electronic environments for the aromatic protons and carbons are expected to give rise to a well-resolved NMR spectrum.

Caption: Molecular structure of this compound.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a direct count of the chemically non-equivalent carbon atoms in a molecule. For this compound, twelve distinct signals are expected in the aromatic region, corresponding to the twelve carbon atoms in the two phenyl rings.

Experimental ¹³C NMR Data

The following table summarizes the experimental ¹³C NMR chemical shift values for this compound recorded in deuterated chloroform (CDCl₃).

| Chemical Shift (δ) in ppm | Assignment (Predicted) |

| 161.76 | C-NO₂ |

| 148.90 | C-O (aniline ring) |

| 141.17 | C-NH₂ |

| 125.96 | CH (nitro ring) |

| 121.02 | CH (aniline ring) |

| 119.15 | C-O (nitro ring) |

| 116.20 | CH (aniline ring) |

| 115.96 | CH (nitro ring) |

Note: The provided data from the initial search presents ten chemical shifts. A more detailed spectrum would be required for the unambiguous assignment of all 12 carbons. The assignments above are predictive and based on established principles of substituent effects in ¹³C NMR.

Interpretation of the ¹³C NMR Spectrum

The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom.

-

Downfield Shifts: The carbons directly attached to the electron-withdrawing nitro group (C-NO₂) and the electronegative oxygen atom (C-O) are expected to be significantly deshielded and thus appear at the lowest field (highest ppm values). The carbon bearing the amino group (C-NH₂) is also deshielded, though to a lesser extent than the C-NO₂.

-

Upfield Shifts: The ortho and para carbons relative to the electron-donating amino group (-NH₂) on the aniline ring will experience an increase in electron density, leading to a shielding effect and a shift to a higher field (lower ppm values) compared to unsubstituted benzene. Conversely, the ortho and para carbons relative to the electron-withdrawing nitro group (-NO₂) will be deshielded.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Data

While a definitive experimental spectrum in CDCl₃ was not located in the initial search, a predicted ¹H NMR spectrum can be outlined based on the molecular structure and data from analogous compounds such as aniline and 4-nitroaniline.

| Predicted Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |

| ~ 8.2 | Doublet | 2H | H-a |

| ~ 7.0 | Doublet | 2H | H-b |

| ~ 6.9 | Doublet | 2H | H-c |

| ~ 6.7 | Doublet | 2H | H-d |

| ~ 3.8 | Broad Singlet | 2H | -NH₂ |

graph "Predicted_1H_NMR_Assignments" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];mol [label="NO₂-Ph-O-Ph-NH₂", pos="0,0!"];

Ha [label="H-a", pos="-1,-1!"]; Hb [label="H-b", pos="1,-1!"]; Hc [label="H-c", pos="-1,-2!"]; Hd [label="H-d", pos="1,-2!"]; NH2 [label="-NH₂", pos="0,-3!"];

mol -- Ha [label="ortho to NO₂"]; mol -- Hb [label="meta to NO₂"]; mol -- Hc [label="ortho to O"]; mol -- Hd [label="meta to O"]; mol -- NH2; }

Caption: Predicted proton assignments for this compound.

Interpretation of the Predicted ¹H NMR Spectrum

-

Aromatic Region (δ 6.5-8.5 ppm): The eight aromatic protons will give rise to a complex series of signals.

-

Nitro-substituted Ring: The protons on the ring bearing the nitro group are expected to be the most deshielded due to the strong electron-withdrawing nature of the NO₂ group. The protons ortho to the nitro group (H-a) will appear at the lowest field, likely as a doublet. The protons meta to the nitro group (H-b) will appear at a slightly higher field, also as a doublet.

-

Amino-substituted Ring: The protons on the aniline ring will be more shielded. The protons ortho to the oxygen atom (H-c) and the protons meta to the oxygen (and ortho to the amino group, H-d) will likely appear as distinct doublets.

-

-

Amino Protons (-NH₂): The two protons of the amino group will typically appear as a broad singlet. The chemical shift of this peak can be variable and is dependent on concentration and solvent.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for this compound, the following protocol is recommended.

Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. The solution should be clear and free of any particulate matter.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid the introduction of any solid particles.

-

Cleaning: Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol to remove any fingerprints or dust.

NMR Instrument Setup and Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Matching: Tune and match the NMR probe for the desired nucleus (¹H or ¹³C).

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Spectral Width: Approximately 250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Caption: A streamlined workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectroscopic data for this compound. While experimental ¹H NMR data was not explicitly available, a detailed prediction based on established principles offers valuable guidance for spectral interpretation. The provided experimental protocol outlines the best practices for acquiring high-quality NMR data, ensuring accuracy and reproducibility in the characterization of this important chemical intermediate. A thorough understanding of the relationship between the molecular structure and the resulting NMR spectra is paramount for researchers in the fields of chemical synthesis, materials science, and drug development.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of 4-(4-Nitrophenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the Infrared (IR) spectroscopy analysis of 4-(4-Nitrophenoxy)aniline. This document outlines the expected vibrational frequencies, provides detailed experimental protocols for sample preparation, and presents a logical workflow for spectral analysis.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds. The resulting IR spectrum is a unique fingerprint of the molecule, providing valuable information about its structure.

This compound is a molecule of interest in various fields, including dye synthesis and pharmaceuticals.[1] Its structure comprises several key functional groups that give rise to characteristic absorption bands in the IR spectrum: an amine group (-NH₂), a nitro group (-NO₂), an ether linkage (C-O-C), and aromatic rings. The analysis of these characteristic peaks allows for the confirmation of the molecule's identity and purity.

Predicted IR Spectral Data for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric Stretch | Primary Aromatic Amine (-NH₂) | 3400 - 3500 | Medium |

| N-H Symmetric Stretch | Primary Aromatic Amine (-NH₂) | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium to Weak |

| NO₂ Asymmetric Stretch | Nitro Group (-NO₂) | 1500 - 1570 | Strong |

| C=C Aromatic Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| N-H Bending | Primary Aromatic Amine (-NH₂) | 1550 - 1650 | Medium to Strong |

| NO₂ Symmetric Stretch | Nitro Group (-NO₂) | 1335 - 1385 | Strong |

| Aryl-O Asymmetric Stretch | Aryl Ether (C-O-C) | 1230 - 1270 | Strong |

| Aryl-O Symmetric Stretch | Aryl Ether (C-O-C) | 1020 - 1075 | Medium |

| C-N Stretch | Aromatic Amine | 1250 - 1360 | Medium |

| Aromatic C-H Out-of-Plane Bending | Aromatic Ring | 690 - 900 | Strong |

Note: These are predicted ranges and the actual peak positions may vary depending on the sample preparation method and the physical state of the sample.

Experimental Protocols for IR Analysis of Solid Samples

As this compound is a solid at room temperature, several techniques can be employed to prepare the sample for IR analysis.[2] The choice of method depends on the desired quality of the spectrum and the amount of sample available.

Potassium Bromide (KBr) Pellet Technique

This is a common method for obtaining high-quality spectra of solid samples.

Methodology:

-

Grinding: Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of high-purity, dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Pellet Formation: Place the ground mixture into a die and compress it under high pressure (typically 8-10 tons) using a hydraulic press. This process fuses the KBr into a thin, transparent disc (or pellet) with the sample material evenly dispersed within it.

-

Analysis: Place the resulting KBr pellet directly in the spectrometer's sample holder for analysis.

Nujol Mull Technique

This method is an alternative to the KBr pellet technique and is useful when the sample is difficult to grind with KBr.

Methodology:

-

Grinding: Grind a small amount of the solid sample (2-5 mg) into a fine powder in an agate mortar.

-

Mull Formation: Add a few drops of a mulling agent, typically mineral oil (Nujol), to the powdered sample and continue to grind until a thick, uniform paste (the "mull") is formed.

-

Sample Application: Spread a small amount of the mull thinly and evenly between two flat salt plates (e.g., NaCl or KBr plates).

-

Analysis: Place the sandwiched plates in the spectrometer's sample holder for analysis. Note that the mulling agent will have its own characteristic peaks (primarily C-H stretching and bending), which will be superimposed on the sample's spectrum.

Attenuated Total Reflectance (ATR) Technique

ATR is a modern and rapid technique that requires minimal sample preparation.

Methodology:

-

Sample Placement: Place a small amount of the solid sample directly onto the high-refractive-index crystal (often diamond or germanium) of the ATR accessory.

-

Pressure Application: Apply firm and even pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

-

Analysis: The IR beam is directed through the crystal and interacts with the surface of the sample. The resulting spectrum is then collected.

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the IR spectrum of this compound.

Caption: Logical workflow for the IR analysis of this compound.

Interpretation of the IR Spectrum

A systematic approach is crucial for the accurate interpretation of the IR spectrum of this compound.

-

N-H Region (3300-3500 cm⁻¹): Look for two distinct bands characteristic of the primary amine group. The higher frequency band corresponds to the asymmetric N-H stretch, and the lower frequency band to the symmetric N-H stretch. The presence of these two bands is a strong indicator of the -NH₂ group.

-

Aromatic C-H Region (3000-3100 cm⁻¹): Weak to medium intensity bands in this region are indicative of the C-H stretching vibrations of the aromatic rings.

-

Nitro Group Region (1500-1570 cm⁻¹ and 1335-1385 cm⁻¹): Two strong absorption bands are expected for the nitro group. The higher frequency band is due to the asymmetric stretch, and the lower frequency band is due to the symmetric stretch. These are typically very intense and are key markers for the presence of the -NO₂ group.

-

Fingerprint Region (below 1500 cm⁻¹): This region contains a complex pattern of absorptions that are unique to the molecule. Key peaks to identify include:

-

Aromatic C=C stretching: Medium to strong bands in the 1450-1600 cm⁻¹ region.

-

N-H bending: A medium to strong band in the 1550-1650 cm⁻¹ region, which may overlap with the aromatic C=C stretching bands.

-

Aryl Ether C-O stretching: A strong, characteristic band for the asymmetric C-O-C stretch is expected around 1230-1270 cm⁻¹. A medium intensity band for the symmetric stretch should appear around 1020-1075 cm⁻¹.

-

C-N stretching: A medium intensity band in the 1250-1360 cm⁻¹ region.

-

Aromatic C-H out-of-plane bending: Strong bands in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

-

By carefully analyzing these regions and comparing the observed peaks with the expected frequencies, researchers can confidently identify and characterize this compound.

References

Unraveling the Molecular Fragmentation of 4-(4-Nitrophenoxy)aniline: A Mass Spectrometric Guide

For Immediate Release

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-(4-Nitrophenoxy)aniline. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are engaged in the identification and characterization of aromatic nitro compounds.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound under electron ionization is anticipated to be driven by the characteristic behaviors of its constituent functional groups: the nitroaromatic moiety, the diphenyl ether linkage, and the aniline group. The molecular ion ([M]•+) of this compound is expected at a mass-to-charge ratio (m/z) of 230.

The primary fragmentation pathways are predicted to involve:

-

Cleavage of the Ether Bond: A significant fragmentation is the cleavage of the C-O-C ether linkage. This can occur in two ways:

-

Fission resulting in the formation of a 4-nitrophenoxy radical and a charged aminophenyl fragment, or vice versa. The most likely charged species would be the aminophenoxy cation at m/z 109 or the nitrophenyl cation at m/z 123.

-

Charge retention on the 4-aminophenoxy fragment would lead to a radical cation at m/z 108.

-

-

Loss of Nitro Group and Related Species: Aromatic nitro compounds are well-known to undergo characteristic losses of NO (30 Da) and NO₂ (46 Da) from the molecular ion.

-

Loss of NO would result in a fragment ion at m/z 200.

-

Loss of NO₂ would lead to a fragment ion at m/z 184.

-

-

Fragmentation of the Aniline Moiety: The aniline part of the molecule can undergo fragmentation, such as the loss of a hydrogen atom to form an ion at m/z 229, or more complex rearrangements.

-

Secondary Fragmentations: The initial fragment ions can undergo further fragmentation. For instance, the fragment at m/z 184 could potentially lose CO, a common fragmentation pathway for phenolic compounds, resulting in an ion at m/z 156.

Quantitative Data Presentation

The predicted significant fragment ions in the electron ionization mass spectrum of this compound are summarized in the table below. The relative abundance is a prediction based on the general stability of the resulting ions and common fragmentation patterns of similar compounds.

| m/z | Predicted Fragment Ion | Proposed Neutral Loss | Predicted Relative Abundance |

| 230 | [C₁₂H₁₀N₂O₃]•+ (Molecular Ion) | - | Moderate |

| 200 | [C₁₂H₁₀N₂O₂]•+ | NO | Moderate |

| 184 | [C₁₂H₁₀N₂O]•+ | NO₂ | High |

| 156 | [C₁₁H₁₀N₂]•+ | NO₂, CO | Moderate |

| 123 | [C₆H₅NO₂]•+ | C₆H₅N | Low |

| 108 | [C₆H₆NO]•+ | C₆H₄NO₂ | Moderate |

| 92 | [C₆H₆N]•+ | C₆H₄NO₃ | High |

| 77 | [C₆H₅]•+ | C₆H₅N₂O₃ | Moderate |

| 65 | [C₅H₅]•+ | C₇H₅N₂O₃ | Moderate |

Experimental Protocols

While a specific experimental protocol for acquiring the mass spectrum of this compound is not detailed in the available literature, a general procedure using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization would be appropriate.

Gas Chromatography - Mass Spectrometry (GC-MS) Protocol:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

-

Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically heated to 250-280°C, using a split or splitless injection mode.

-

Chromatographic Separation: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). A typical temperature program would be an initial hold at 100°C for 1 minute, followed by a ramp of 10-20°C/min to a final temperature of 300°C, held for 5-10 minutes. The carrier gas is typically helium at a constant flow rate.

-

Mass Spectrometry: The GC is interfaced with a mass spectrometer operating in electron ionization (EI) mode.

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: The acquired mass spectra are analyzed to identify the molecular ion and the fragmentation pattern. Comparison with a spectral library (if available) can aid in confirmation.

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.

Caption: Predicted EI fragmentation pathway of this compound.

Crystal structure and X-ray diffraction data of 4-(4-Nitrophenoxy)aniline

A comprehensive search of chemical and crystallographic databases reveals a notable absence of publicly available data on the single-crystal X-ray diffraction and definitive crystal structure of 4-(4-Nitrophenoxy)aniline. Despite its role as a known intermediate in the synthesis of various organic compounds, including dyes and potential pharmaceuticals, detailed structural elucidation of this specific molecule has not been reported in the accessible scientific literature.

This compound, with the chemical formula C12H10N2O3, is a recognized compound used in organic synthesis.[1][2][3][4] It serves as a precursor for more complex molecules, such as 4-(4-amino-3-nitrophenoxy)-2-nitroaniline and N-[4-(4-aminophenoxy)phenyl]acetamide.[2][3] While information regarding its synthesis and basic physical properties like its melting point (approximately 132 °C) is available, the precise arrangement of its atoms in a crystalline state, which can only be determined through techniques like X-ray crystallography, is not documented.[3]

Searches of prominent databases, including the Cambridge Crystallographic Data Centre (CCDC), which serves as the world's repository for small-molecule organic and metal-organic crystal structures, did not yield any entries for this compound or its common synonym, 4-amino-4'-nitrodiphenyl ether.[5][6][7] Consequently, the fundamental data required for a detailed technical guide—such as unit cell dimensions, space group, atomic coordinates, bond lengths, and bond angles—is unavailable.

This lack of crystallographic data prevents the generation of a comprehensive analysis of the compound's solid-state architecture, including intermolecular interactions and packing motifs. Such information is often crucial for understanding the physical and chemical properties of a material and can be of significant interest to researchers in materials science and drug development.

While the synthesis of this compound is documented, the absence of its crystal structure data in the public domain means that a detailed, in-depth technical guide on its crystallographic and X-ray diffraction properties cannot be produced at this time. Further experimental work to crystallize the compound and perform single-crystal X-ray diffraction analysis would be required to determine its definitive solid-state structure.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 6149-33-3 [chemicalbook.com]

- 3. This compound CAS#: 6149-33-3 [m.chemicalbook.com]

- 4. CAS 6149-33-3 | this compound - Synblock [synblock.com]

- 5. 4-Amino-4'-nitrodiphenyl Ether | 6149-33-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 4-Amino-4’-nitrodiphenyl ether | SIELC Technologies [sielc.com]

A Theoretical and Computational Roadmap for the Analysis of 4-(4-Nitrophenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Nitrophenoxy)aniline is an aromatic compound with a molecular formula of C12H10N2O3.[1] Its structure, featuring a nitro group (a strong electron-withdrawing group) and an amino group (an electron-donating group) connected through a phenoxy ether linkage, suggests potential for interesting electronic, optical, and biological properties. Molecules with such donor-acceptor characteristics are often investigated for applications in nonlinear optics, dye synthesis, and as intermediates in the pharmaceutical industry.[1] Understanding the three-dimensional structure, electronic landscape, and reactive sites of this molecule is crucial for exploring its potential in drug design and materials science.

While specific, in-depth computational studies on this compound are not extensively available in peer-reviewed literature, its molecular properties can be thoroughly investigated using a well-established suite of theoretical and computational chemistry techniques. This guide outlines the standard methodologies and computational workflows that would be applied to characterize this compound, using the closely related and well-studied molecule, 4-nitroaniline (4NA), as an illustrative example. The principles and expected outcomes are directly transferable and provide a robust framework for the in-silico analysis of this compound.

Core Computational Methodologies

A typical computational investigation of an organic molecule like this compound follows a logical progression from determining its structure to analyzing its electronic properties and reactivity. The primary tool for such studies is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[2][3]

Experimental and Computational Protocols

The computational analysis would generally be performed using a software package like Gaussian.[3] A common and reliable level of theory for such molecules is DFT employing Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) combined with a Pople-style basis set, such as 6-311++G(d,p).[2] This level of theory provides a good balance between accuracy and computational cost for calculating geometries, vibrational frequencies, and electronic properties of organic molecules.

The typical workflow is as follows:

-

Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule, which corresponds to the minimum energy structure on the potential energy surface. This is achieved by starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates until the forces on each atom are close to zero.

-

Vibrational Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed. This serves two purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman vibrational spectra. These theoretical spectra can be compared with experimental data to validate the computational model.

-

Electronic Property Analysis: With a validated structure, a series of analyses can be performed to understand the electronic nature of the molecule. This includes:

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's chemical reactivity, kinetic stability, and electronic transitions.

-

Natural Bond Orbital (NBO) Analysis: This analysis provides detailed insights into the electron density distribution, atomic charges, and the nature of intramolecular interactions, such as hyperconjugation and charge delocalization.

-

Below is a diagram illustrating this standard computational workflow.

Data Presentation (Illustrative Examples from 4-Nitroaniline)

The following tables summarize the types of quantitative data that would be generated from a computational study of this compound. The data presented here is for the related molecule, 4-nitroaniline (4NA), and serves as an illustrative example of the expected results.

Table 1: Optimized Geometric Parameters (Illustrative)

This table would contain the key bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation.

| Parameter | Bond/Atoms | Calculated Value (Å or °) |

| Bond Lengths | C-N (amino) | ~ 1.38 Å |

| C-N (nitro) | ~ 1.48 Å | |

| N-O (nitro) | ~ 1.23 Å | |

| C-C (aromatic) | ~ 1.39 - 1.41 Å | |

| C-H (aromatic) | ~ 1.08 Å | |

| N-H (amino) | ~ 1.01 Å | |

| Bond Angles | C-C-C (ring) | ~ 118 - 121° |

| H-N-H (amino) | ~ 114° | |

| O-N-O (nitro) | ~ 124° |

Data is illustrative and based on typical values for 4-nitroaniline.

Table 2: Frontier Molecular Orbital (HOMO-LUMO) Properties (Illustrative)

The energies of the HOMO and LUMO orbitals and their gap are key indicators of chemical reactivity and electronic behavior.

| Parameter | Calculated Value (eV) |

| EHOMO (Highest Occupied Molecular Orbital) | -6.5 to -7.0 eV |

| ELUMO (Lowest Unoccupied Molecular Orbital) | -2.0 to -2.5 eV |

| Energy Gap (ΔE = ELUMO - EHOMO) | 4.0 to 4.5 eV |

Data is illustrative and based on typical values for 4-nitroaniline.

The HOMO-LUMO energy gap is a critical parameter. A small gap suggests that the molecule is more polarizable and has higher chemical reactivity, indicating it is more readily excited. This is a key factor in assessing potential for nonlinear optical applications and for understanding charge transfer mechanisms.

Table 3: Vibrational Frequencies and Assignments (Illustrative)

This table would list the major predicted vibrational modes and their corresponding frequencies, which can be compared to experimental IR and Raman spectra.

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| ~ 3500 | N-H asymmetric stretch | Amino Group |

| ~ 3400 | N-H symmetric stretch | Amino Group |

| ~ 3100 | C-H stretch | Aromatic Rings |

| ~ 1600 | C=C stretch | Aromatic Rings |

| ~ 1580 | N-O asymmetric stretch | Nitro Group |

| ~ 1320 | N-O symmetric stretch | Nitro Group |

| ~ 1270 | C-O-C stretch | Ether Linkage |

Data is illustrative and based on typical values for related functional groups.[4]

Visualization of Intramolecular Charge Transfer

NBO analysis for a molecule like this compound would likely reveal significant intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group, facilitated by the pi-conjugated system of the phenyl rings and the ether linkage. This ICT is fundamental to the molecule's electronic and nonlinear optical properties.

Conclusion

Theoretical and computational chemistry provides an indispensable toolkit for the detailed characterization of molecules like this compound. Through techniques such as Density Functional Theory, researchers can predict molecular geometries, vibrational spectra, and a host of electronic properties before undertaking extensive laboratory synthesis and analysis. The methodologies outlined in this guide, including geometry optimization, frequency analysis, and the study of frontier molecular orbitals, constitute a standard and reliable approach for building a comprehensive understanding of a molecule's structure-property relationships.

For professionals in drug development and materials science, these computational insights are invaluable. They can guide synthetic efforts, explain experimental observations, and help in the rational design of new molecules with tailored electronic, optical, or biological functions. While specific computational data for this compound is yet to be widely published, the established roadmap presented here provides a clear and effective strategy for its future in-silico investigation.

References

Quantum Chemical Calculations for 4-(4-Nitrophenoxy)aniline: A Technical Guide

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 4-(4-Nitrophenoxy)aniline. For researchers, scientists, and professionals in drug development, this document outlines the theoretical foundation, computational methodologies, and expected outcomes from such studies, offering deep insights into the molecule's electronic structure, spectroscopic characteristics, and potential as a nonlinear optical (NLO) material.

Introduction

This compound is a diaryl ether derivative featuring an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂). This "push-pull" electronic configuration makes it a molecule of significant interest for its potential nonlinear optical (NLO) properties, which are valuable in photonics and optoelectronics.[1] Furthermore, as an aniline derivative, it serves as a scaffold in the synthesis of dyes and potential pharmaceutical compounds.[2]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-experimental means to investigate the geometric, vibrational, and electronic properties of molecules like this compound with high accuracy. These computational methods allow for the prediction of molecular structure, vibrational spectra (FT-IR), electronic spectra (UV-Vis), and key quantum chemical descriptors like frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding the molecule's reactivity and charge transfer characteristics. This guide details the standard computational protocols and presents a framework for analyzing and validating the theoretical results with experimental data.

Computational and Experimental Protocols

A synergistic approach combining theoretical calculations with experimental validation is crucial for a thorough understanding of the molecular properties of this compound.

Quantum Chemical Calculation Protocol

The core of the theoretical investigation lies in Density Functional Theory. The following protocol provides a robust framework for obtaining accurate theoretical data.

-

Software: Gaussian 09 or a more recent version is the standard software suite for these calculations.

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is highly recommended. It offers a reliable balance between accuracy and computational cost for organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is a suitable choice, providing sufficient flexibility to accurately describe the electronic distribution in a molecule with diffuse functions (++) and polarization functions (d,p).[3]

-

Geometry Optimization: The molecular geometry of this compound is optimized to find the global minimum on the potential energy surface. This step is crucial for obtaining accurate predictions of all other properties.

-

Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the FT-IR spectrum.

-